![molecular formula C13H18O4 B14295552 4-[2-(2-Ethoxyethoxy)ethoxy]benzaldehyde CAS No. 117420-31-2](/img/structure/B14295552.png)
4-[2-(2-Ethoxyethoxy)ethoxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(2-Ethoxyethoxy)ethoxy]benzaldehyde is an organic compound with the molecular formula C13H18O4 It is a derivative of benzaldehyde, where the benzene ring is substituted with a 4-[2-(2-ethoxyethoxy)ethoxy] group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(2-ethoxyethoxy)ethoxy]benzaldehyde typically involves the reaction of benzaldehyde with ethylene glycol derivatives under controlled conditions. One common method is the Williamson ether synthesis, where benzaldehyde is reacted with 2-(2-ethoxyethoxy)ethanol in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-[2-(2-Ethoxyethoxy)ethoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxyethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: 4-[2-(2-Ethoxyethoxy)ethoxy]benzoic acid.
Reduction: 4-[2-(2-Ethoxyethoxy)ethoxy]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[2-(2-Ethoxyethoxy)ethoxy]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-[2-(2-ethoxyethoxy)ethoxy]benzaldehyde depends on its interaction with specific molecular targets. In biological systems, the aldehyde group can form covalent bonds with nucleophilic amino acid residues in proteins, potentially altering their function. The ethoxyethoxy groups may influence the compound’s solubility and membrane permeability, affecting its distribution and activity within cells.
Comparaison Avec Des Composés Similaires
4-Ethoxybenzaldehyde: Lacks the ethoxyethoxy groups, resulting in different chemical properties and reactivity.
4-[2-(2-Methoxyethoxy)ethoxy]benzaldehyde: Similar structure but with methoxy groups instead of ethoxy groups, leading to variations in solubility and reactivity.
4-[2-(2-Propoxyethoxy)ethoxy]benzaldehyde: Contains propoxy groups, which may affect its physical and chemical properties.
Uniqueness: 4-[2-(2-Ethoxyethoxy)ethoxy]benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of multiple ethoxy groups can enhance its solubility in organic solvents and influence its reactivity in various chemical reactions.
Propriétés
Numéro CAS |
117420-31-2 |
|---|---|
Formule moléculaire |
C13H18O4 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
4-[2-(2-ethoxyethoxy)ethoxy]benzaldehyde |
InChI |
InChI=1S/C13H18O4/c1-2-15-7-8-16-9-10-17-13-5-3-12(11-14)4-6-13/h3-6,11H,2,7-10H2,1H3 |
Clé InChI |
SGSFZKDLCPVZSD-UHFFFAOYSA-N |
SMILES canonique |
CCOCCOCCOC1=CC=C(C=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[Bis(propan-2-yloxymethyl)carbamoyl]-1,3,3-tris(propan-2-yloxymethyl)urea](/img/structure/B14295472.png)
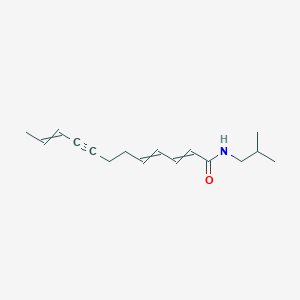
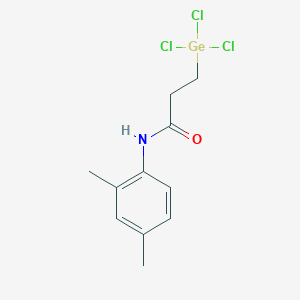
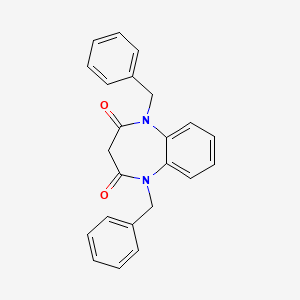
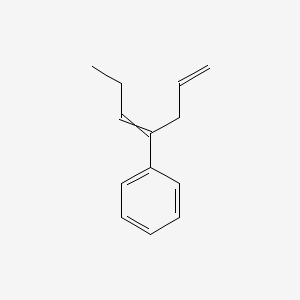
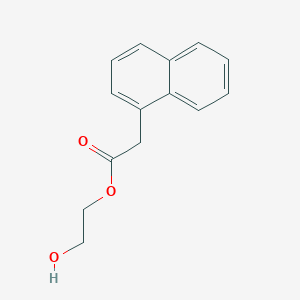
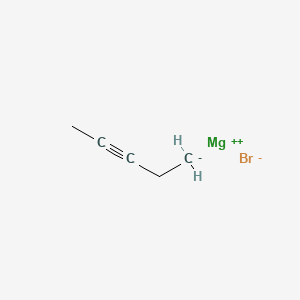
![N,N'-[Methylenebis(4-methyl-2,1-phenylene)]diacetamide](/img/structure/B14295513.png)
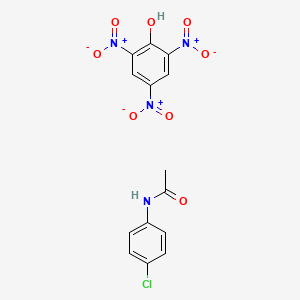
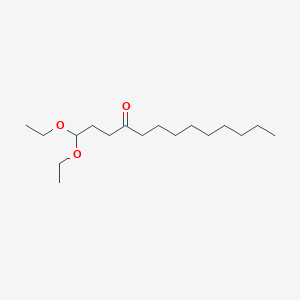
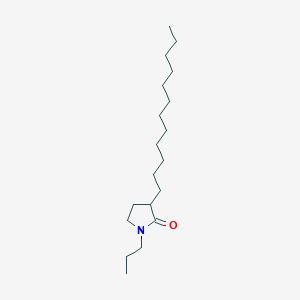
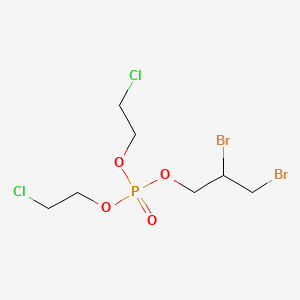

![[3-Hydroxy-2-(hydroxymethyl)propyl] methanesulfonate;methanesulfonic acid](/img/structure/B14295550.png)
